molecular formula C11H11FO2 B1520387 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 1235439-81-2

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B1520387
CAS No.: 1235439-81-2
M. Wt: 194.2 g/mol
InChI Key: KZKUSODPOMRZBK-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound characterized by a cyclobutane ring substituted with a fluorophenyl group and a carboxylic acid group. This compound has a molecular weight of 194.21 g/mol and is known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

  • Fluorination: The starting material, phenyl cyclobutane, undergoes fluorination to introduce the fluorine atom at the 3-position of the phenyl ring.

  • Carboxylation: The fluorinated cyclobutane undergoes carboxylation to introduce the carboxylic acid group at the 1-position of the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The fluorine atom can be reduced under specific conditions.

  • Substitution: The compound can participate in substitution reactions, where the fluorine atom or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced fluorinated cyclobutane derivatives.

  • Substitution: Substituted cyclobutane derivatives with different functional groups.

Scientific Research Applications

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: The compound is utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity.

Comparison with Similar Compounds

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is compared with other similar compounds, such as:

  • 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid: Similar structure but with the fluorine atom at a different position on the phenyl ring.

  • 3-(3-Chlorophenyl)cyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

  • 3-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a methoxy group instead of fluorine.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKUSODPOMRZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245200
Record name Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-81-2
Record name Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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